molecular formula C13H13NO2 B11887700 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid

Katalognummer: B11887700
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: GLYFYSFRLVIFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a 1-methylcyclopropyl group attached to the third position of the indole ring and a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with an indole-2-carboxylic acid derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule for various applications.

Vergleich Mit ähnlichen Verbindungen

    Indole-2-carboxylic acid: Lacks the 1-methylcyclopropyl group, making it less sterically hindered.

    3-(Cyclopropyl)-1H-indole-2-carboxylic acid: Similar structure but without the methyl group on the cyclopropyl ring.

Uniqueness: 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid is unique due to the presence of the 1-methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other indole derivatives and can lead to different chemical and biological properties.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-13(6-7-13)10-8-4-2-3-5-9(8)14-11(10)12(15)16/h2-5,14H,6-7H2,1H3,(H,15,16)

InChI-Schlüssel

GLYFYSFRLVIFML-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=C(NC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.